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2-Aza-1,N6-etheno-adenosine triphosphate - 50663-89-3

2-Aza-1,N6-etheno-adenosine triphosphate

Catalog Number: EVT-1536939
CAS Number: 50663-89-3
Molecular Formula: C11H15N6O13P3
Molecular Weight: 532.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Aza-1,N6-etheno-adenosine triphosphate is a modified nucleotide analog of adenosine triphosphate, featuring a unique structure that includes an ethylene bridge and an azole group. This compound is notable for its potential applications in biochemical research, particularly in studying enzyme mechanisms and cellular processes involving adenosine triphosphate. It is classified as a nucleotide analog, which are compounds that mimic the structure of nucleotides but possess altered properties that can influence biological activity.

Source and Classification

The compound has been synthesized and characterized in various studies, which highlight its biochemical relevance. The classification of 2-aza-1,N6-etheno-adenosine triphosphate falls under the category of nucleotide analogs, specifically designed to probe the functions of adenosine triphosphate in biological systems. Its synthesis typically involves modifications to existing nucleotide structures to enhance their fluorescent properties or alter their reactivity in biological assays.

Synthesis Analysis

Methods

The synthesis of 2-aza-1,N6-etheno-adenosine triphosphate generally follows a multi-step chemical process. One common method involves treating 1,N6-etheno-adenosine with alkali, followed by nitrosation to introduce the azole group. This process has been elucidated through studies that track the formation mechanisms using isotopically labeled precursors.

Technical Details

The synthesis can be detailed as follows:

  1. Starting Material: 1,N6-etheno-adenosine is used as the precursor.
  2. Alkali Treatment: The precursor is treated with a strong base to facilitate structural modifications.
  3. Nitrosation: The alkali-treated product undergoes nitrosation, introducing the azole functionality.
  4. Characterization: The final product is characterized using techniques such as thin-layer chromatography, infrared spectroscopy, and fluorescence spectroscopy to confirm its structural integrity and purity.
Molecular Structure Analysis

Structure

The molecular structure of 2-aza-1,N6-etheno-adenosine triphosphate features:

  • An ethylene bridge between the nitrogen atoms in the adenine ring.
  • An azole group that replaces one of the nitrogen atoms in the purine base.

Data

Key structural data include:

  • Molecular formula: C₁₀H₁₂N₅O₁₄P₃
  • Molecular weight: Approximately 405.2 g/mol
    These properties contribute to its unique reactivity and interaction with biological macromolecules.
Chemical Reactions Analysis

Reactions

2-Aza-1,N6-etheno-adenosine triphosphate participates in various biochemical reactions, particularly those involving enzyme catalysis where it acts as a substrate or inhibitor.

Technical Details

For example, it has been shown to inhibit specific enzymes such as polyadenylate polymerase, affecting nucleic acid synthesis pathways. The kinetic mechanisms of these reactions often involve changes in fluorescence upon binding to target proteins, providing insights into enzyme dynamics.

Mechanism of Action

Process

The mechanism of action for 2-aza-1,N6-etheno-adenosine triphosphate typically involves its incorporation into nucleic acid structures or its interaction with proteins that recognize adenosine triphosphate.

Data

Studies have shown that upon binding to myosin, for instance, there are significant changes in fluorescence that correlate with conformational changes in myosin-actin interactions, indicating its utility in studying muscle contraction mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

2-Aza-1,N6-etheno-adenosine triphosphate is characterized by:

  • Solubility: Highly soluble in aqueous solutions.
  • Fluorescence: Exhibits strong fluorescence under UV light, making it useful for tracking in biological experiments.

Chemical Properties

The compound is reactive under physiological conditions, participating in phosphorylation reactions and serving as a competitive inhibitor for various ATP-dependent enzymes.

Applications

Scientific Uses

The applications of 2-Aza-1,N6-etheno-adenosine triphosphate are diverse:

  1. Fluorescent Probes: Used as a fluorescent marker to study cellular processes involving adenosine triphosphate.
  2. Enzyme Kinetics: Acts as a substrate or inhibitor in enzyme kinetics studies, providing insights into enzyme mechanisms.
  3. Cancer Research: Investigated for its potential therapeutic effects due to selective inhibition of tumor cell proliferation without affecting normal cells.
Structural and Chemical Characterization of 2-Aza-1,N6-etheno-adenosine Triphosphate

Molecular Structure and Isomeric Properties

2-Aza-1,N6-etheno-adenosine triphosphate (aza-ε-ATP) features a tricyclic heteroaromatic base system formed through structural modifications of native adenine. The core structure comprises:

  • An etheno bridge (−CH=CH−) connecting N1 and N6 positions of adenine, creating a fused imidazopyridine ring [9].
  • A nitrogen-for-carbon substitution at position 2 (2-aza modification), converting the six-membered ring to a triazolopyridine system [4] [9].
  • A ribose sugar with standard β-D-ribofuranose configuration linked to the base via N9 glycosidic bond.
  • A triphosphate chain identical to native ATP at the 5'-position [4].

The molecular formula is C11H15N6O13P3 (molecular weight: 532.19 g/mol) [4]. The formal IUPAC name is [[(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [4]. The stereochemistry of the ribose moiety (2'R,3'S,4'R,5'R) is conserved, ensuring recognition by ATP-binding enzymes. The planar, rigidified base exhibits restricted rotation about the glycosidic bond, influencing macromolecular interactions.

Table 1: Structural Features of Aza-ε-ATP

Structural ElementDescriptionBiological Implication
Base System1,N6-etheno-2-aza-adenineEnhanced fluorescence; Altered hydrogen bonding
Sugar Moietyβ-D-ribofuranoseMaintains sugar recognition by kinases
Phosphate Chain5'-triphosphateSubstrate for ATP-dependent enzymes
Overall ChargeHighly anionic (pH 7)Electrostatic interactions with Mg2+ in active sites

Comparative Analysis with Native Adenosine Triphosphate (ATP)

Structurally, aza-ε-ATP diverges from ATP primarily in base modifications:

  • Electronic Distribution: The 2-aza substitution and etheno bridge create an electron-deficient aromatic system, reducing basicity at the former N1 position and eliminating the N6 amino group [4] [9]. This disrupts canonical Watson-Crick hydrogen bonding.
  • Steric Profile: The planar, extended ring system (7.9 Å × 7.1 Å) is bulkier than adenine (5.8 Å × 6.5 Å), potentially causing steric clashes in enzymes with compact active sites [5].
  • Metal Coordination: While retaining triphosphate-Mg2+ coordination, the modified base alters orientation within catalytic pockets. Kinetic studies show aza-ε-ATP binds bovine cardiac myosin with a second-order rate constant of 1.7 × 105 M−1s−1 (0°C), approximately 10-fold slower than ATP [5] [8].

Functionally, aza-ε-ATP serves as a substrate for ATP-dependent enzymes but exhibits altered kinetics:

  • Myosin ATPase: Binds heavy meromyosin and myofibrils, inducing conformational changes detectable via fluorescence [3] [8].
  • Glutamine Synthetase: Functions as an adenylating agent when converted to aza-ε-ATP monophosphate, generating fluorescently tagged enzymes for mechanistic studies [7].
  • DNA/RNA Polymerases: Poorly incorporated into nucleic acids due to disrupted base pairing, though polymers of aza-ε-AMP can serve as inefficient primers [4].

Table 2: Biochemical Behavior of Aza-ε-ATP vs. ATP

PropertyAza-ε-ATPNative ATP
Binding Affinity to Cardiac MyosinModerate (kon = 1.7 × 105 M−1s−1)High (kon > 106 M−1s−1)
Hydrolysis RateReduced (kcat = 0.04 s−1 for myosin)Rapid (kcat > 100 s−1)
Enzyme Adenylation CapacityEffective (e.g., glutamine synthetase)Native substrate
Polymer IncorporationPoor primer efficiencyEfficient incorporation

Fluorescence Properties and Spectral Signatures

The most distinctive feature of aza-ε-ATP is its environment-sensitive fluorescence, making it a powerful probe for enzymatic mechanisms:

  • Spectral Characteristics: Unbound aza-ε-ATP exhibits weak fluorescence with excitation/emission maxima at 305/410 nm. Upon binding proteins like heavy meromyosin, fluorescence intensity increases 8-fold with a blue shift to 410/460 nm (λexem) [1] [3] [8]. This hyperchromic shift arises from the burial of the fluorophore within hydrophobic enzyme pockets, restricting solvent quenching [1].
  • Conformational Sensing: In stopped-flow experiments with bovine cardiac myofibrils, aza-ε-ATP binding shows biphasic kinetics:
  • Rapid initial fluorescence increase (rate: 1.7 × 105 M−1s−1 at 0°C) corresponding to nucleotide docking
  • Slower phase (4–5 s−1) reflecting protein conformational changes [5] [8].
  • Dissociation Monitoring: Displacement of bound aza-ε-ADP (hydrolysis product) by ATP causes fluorescence decay (koff = 18–20 s−1), enabling direct measurement of nucleotide exchange rates [8].

Table 3: Fluorescence Properties of Aza-ε-ATP

State/ConditionExcitation (nm)Emission (nm)Intensity Enhancement
Unbound in solution3054101× (baseline)
Bound to myosin410460
Bound to glutamine synthetase360450Quantifiable changes for substrate binding

Stability and Reactivity Under Physiological Conditions

Aza-ε-ATP exhibits complex stability profiles influenced by pH, temperature, and biological matrices:

  • Hydrolytic Stability: The triphosphate chain is susceptible to enzymatic hydrolysis (e.g., via ATPases) and non-enzymatic degradation at extreme pH. At pH 7.4 and 37°C, the compound shows moderate stability (t1/2 > 6 hours), sufficient for kinetic assays [4] [5].
  • Acid/Base Sensitivity: The etheno bridge is stable at physiological pH but degrades under strongly acidic conditions (pH < 2) or high temperatures (>60°C) [9]. The 2-aza group enhances susceptibility to nucleophilic attack at position C2 [4].
  • Metabolic Reactivity: In cellular environments:
  • Phosphorylation: Kinases convert aza-ε-ADP to aza-ε-ATP, maintaining nucleotide pools [5].
  • Incorporation Limitation: Despite phosphorylation, minimal incorporation into DNA/RNA occurs due to base modifications [4].
  • Selective Bioactivity: The nucleoside precursor (1,N6-etheno-2-aza-adenosine) inhibits thymidine incorporation into DNA in rat mammary tumors (IC50 ~ 10 µM) without affecting normal proliferative tissues, suggesting tumor-specific metabolic interference [4].

Table 4: Chemical and Metabolic Stability Profile

ParameterStability/ReactivityNotes
Aqueous Stability (pH 7.4, 25°C)Moderate (t1/2 > 6 hr)Degrades via triphosphate hydrolysis
Acid Sensitivity (pH < 2)LowEtheno bridge cleavage
Thermal Stability (37°C)HighSuitable for physiological assays
Enzymatic HydrolysisHigh susceptibilitySubstrate for ATPases and phosphatases
Metabolic InhibitionSelective DNA synthesis blockadeTumor-specific thymidine incorporation inhibition

Properties

CAS Number

50663-89-3

Product Name

2-Aza-1,N6-etheno-adenosine triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H15N6O13P3

Molecular Weight

532.19 g/mol

InChI

InChI=1S/C11H15N6O13P3/c18-7-5(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-11(8(7)19)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t5-,7-,8-,11-/m1/s1

InChI Key

WRRKCDBMZMTATQ-IOSLPCCCSA-N

SMILES

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

1,N(6)-etheno-2-aza-adenosine triphosphate
2-aza-1,N6-etheno ATP
2-aza-1,N6-etheno-adenosine triphosphate
aza-epsilon-ATP

Canonical SMILES

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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